molecular formula C16H14FN3O B3015844 N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436104-21-0

N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine

Cat. No.: B3015844
CAS No.: 1436104-21-0
M. Wt: 283.306
InChI Key: RKXZGUBWBNRESU-UHFFFAOYSA-N
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Description

N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 4. The oxadiazole ring is further functionalized with a methyl group at position 2, which is connected to a tertiary nitrogen atom bearing both a prop-2-ynyl and a but-2-yn-1-amine moiety. This structure combines electron-withdrawing (fluorophenyl) and lipophilic (alkynyl) groups, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-3-5-11-20(10-4-2)12-15-18-19-16(21-15)13-6-8-14(17)9-7-13/h2,6-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXZGUBWBNRESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Structure and Composition

The compound is characterized by the following structural formula:

C16H14FN3O\text{C}_{16}\text{H}_{14}\text{F}\text{N}_{3}\text{O}

Key Functional Groups:

  • Oxadiazole Ring: Known for its role in various biological activities.
  • Fluorophenyl Group: Enhances lipophilicity and biological interaction.

Synthesis

The synthesis typically involves cyclization reactions of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often utilizing reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Antimicrobial and Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial and anticancer activities. For instance, studies have demonstrated that compounds with similar oxadiazole structures can inhibit the growth of various cancer cell lines . The mechanism often involves the modulation of enzyme activity and disruption of cellular processes associated with cancer proliferation.

Antioxidant Activity

The compound has shown promising antioxidant properties. In vitro studies have measured its ability to scavenge free radicals and inhibit oxidative stress markers. The antioxidant capacity was particularly noted in assays such as CUPRAC (cupric acid-reducing antioxidant capacity) .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor. Specific studies have focused on its effects on cholinesterases, tyrosinase, amylase, and glucosidase. The results indicated significant inhibition, particularly against glucosidase, which is relevant for diabetes management .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction: The oxadiazole moiety interacts with enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: It may influence signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Similar Compounds

A comparison with other oxadiazole derivatives reveals that variations in substituents can lead to differences in biological activity:

Compound NameStructureBiological Activity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleStructureAnticancer
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazoleStructureAntimicrobial

These compounds share structural similarities but differ in their substituent groups, leading to variations in their pharmacological profiles.

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives on pancreatic cancer cell lines. The results showed significant apoptosis induction and cell cycle arrest at G0/G1 phase .

Study 2: Enzyme Inhibition

Another study evaluated the enzyme inhibitory effects of various oxadiazole derivatives against glucosidase. The findings indicated that modifications in the oxadiazole ring structure could enhance inhibitory potency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include derivatives with modifications to the oxadiazole substituents or the nitrogen-bound side chains. Key examples:

Compound Name Structural Differences Key Features
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b/5b) Pyridin-2-amine replaces alkynyl groups; lacks tertiary nitrogen. Antibacterial (MIC: 4–8 µg/mL); higher polarity due to pyridine.
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives Dichlorophenyl instead of fluorophenyl; primary/secondary amines. Anticancer (IC50: 2.46 µg/mL for liver cancer); increased lipophilicity.
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole ring replaces alkynyl groups; sulfur atom introduces π-π stacking potential. Unspecified activity; structural rigidity from thiazole.
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide Dihydroisoquinoline-carboxamide substituent; tertiary amide linkage. Higher molecular weight (338.34 g/mol); potential CNS activity.

Physicochemical Properties

  • Melting Points : Fluorophenyl oxadiazoles (e.g., 1b) typically exhibit melting points >200°C due to aromatic stacking , whereas alkyl/alkynyl derivatives (e.g., compounds) melt at 134–178°C due to reduced crystallinity .
  • Molecular Weight : The target compound’s alkynyl groups likely increase its molecular weight (~350–400 g/mol) compared to pyridine derivatives (e.g., 1b: ~311 g/mol) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine or chlorine on the phenyl ring enhances antibacterial/antiproliferative activity by improving target affinity .
  • Alkynyl Substituents : Terminal alkynes (prop-2-ynyl, but-2-ynyl) may increase metabolic stability and lipophilicity, favoring CNS-targeted activity .
  • Heterocyclic Variations : Thiazole or thiadiazole cores (e.g., ) shift activity toward fungicidal/insecticidal effects due to altered electronic profiles .

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